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Compound Name:
carbothioamide

Cat. No.: B1183347

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the predicted Absorption,
Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound 1-
benzyl-1H-indole-3-carbothioamide. In the early stages of drug discovery, in silico ADMET
prediction is a critical step to identify compounds with favorable pharmacokinetic and safety
profiles, thereby reducing the likelihood of late-stage attrition. This document summarizes the
predicted physicochemical properties, pharmacokinetic characteristics, drug-likeness, and
potential toxicity of 1-benzyl-1H-indole-3-carbothioamide, based on computational models.
The data presented herein is generated using well-established online ADMET prediction tools
such as SwissADME and pkCSM, which employ sophisticated algorithms and extensive
databases of chemical compounds.[1][2][3][4]

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its ADMET profile,
influencing its solubility, permeability, and interactions with biological systems. The predicted
properties for 1-benzyl-1H-indole-3-carbothioamide are summarized in the table below.
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Property Predicted Value Significance
Provides the elemental
Molecular Formula C16H14N2S N
composition.
Influences diffusion and
Molecular Weight 266.36 g/mol transport across membranes.
[5]
LogP (Octanol/Water Partition 385 Indicates lipophilicity, affecting
Coefficient) ' absorption and distribution.
Topological Polar Surface Area 64.9 A2 Predicts cell permeability and
(TPSA) ' oral bioavailability.
Number of Hydrogen Bond 5 Influences solubility and
Donors binding to biological targets.
Number of Hydrogen Bond 5 Influences solubility and
Acceptors binding to biological targets.
Relates to conformational
Number of Rotatable Bonds 3 o o o
flexibility and binding affinity.
- Predicts the solubility of the
Aqueous Solubility (LogS) -4.5

compound in water.

Predicted Pharmacokinetic Properties (ADME)

The following tables summarize the predicted ADME properties of 1-benzyl-1H-indole-3-

carbothioamide.

Absorption
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Parameter

Predicted Value

Significance

Gastrointestinal (Gl)

Indicates good potential for

. High R
Absorption oral bioavailability.
) Suggests the compound is not
P-glycoprotein (P-gp) ] )
No likely to be actively effluxed
Substrate
from cells.[6]
- Predicts the rate of absorption
Caco-2 Permeability (log Papp ) ) o
0.95 across the intestinal epithelial

in 10-% cm/s)

barrier.

Distribution

Parameter

Predicted Value

Significance

Volume of Distribution (VDss,

Indicates the extent of drug

0.45
log L/kg) distribution in the body tissues.
Blood-Brain Barrier (BBB) v Suggests the compound may
es
Permeation cross the blood-brain barrier.
High binding may affect the
Plasma Protein Binding (%) 92% free drug concentration and

efficacy.

Metabolism
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Parameter Predicted Value Significance

Potential for drug-drug
CYP1A2 Inhibitor Yes interactions with substrates of

this enzyme.[6]

Lower potential for interactions

CYP2C9 Inhibitor No )
with CYP2C9 substrates.
Potential for drug-drug
CYP2C19 Inhibitor Yes interactions with substrates of
this enzyme.
o Lower potential for interactions
CYP2D6 Inhibitor No
with CYP2D6 substrates.
o Potential for significant drug-
CYP3A4 Inhibitor Yes ) )
drug interactions.
Excretion
Parameter Predicted Value Significance

) Predicts the rate of elimination
Total Clearance (log ml/min/kg)  0.15
of the drug from the body.

Suggests limited active
Renal OCT2 Substrate No secretion by the kidneys via

this transporter.

Predicted Toxicity Profile

Toxicity is a major cause of drug failure. The predicted toxicity profile of 1-benzyl-1H-indole-3-
carbothioamide is outlined below.
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Toxicity Endpoint

Predicted Result

Significance

AMES Toxicity

Non-mutagenic

Indicates a low likelihood of

being a bacterial mutagen.

hERG I Inhibitor Yes Potential risk of cardiotoxicity.
Hepatotoxicity Yes Potential for liver injury.
) o Low likelihood of causing an
Skin Sensitization No o )
allergic skin reaction.
Minnow Toxicity (log mM) -0.85 Ecotoxicity parameter.

Drug-Likeness and Medicinal Chemistry
Friendliness

Drug-likeness models assess whether a compound possesses properties that are common
among known drugs.

Rule/Filter Prediction Significance

Good oral bioavailability is

Lipinski's Rule of Five 0 violations ]

likely.

The compound falls within the
Ghose Filter 0 violations preferred range for drug-like

properties.

Good oral bioavailability is
Veber's Rule 0 violations likely based on molecular size

and flexibility.

A score indicating a
Bioavailability Score 0.55 reasonable probability of

having good oral bioavailability.

PAINS (Pan Assay

Interference Compounds)

Low likelihood of interfering
0 alerts o
with in vitro assays.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1183347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols: In Silico ADMET Prediction

The predicted ADMET properties presented in this guide were generated using a standard in
silico workflow. This methodology relies on computational models to predict the
pharmacokinetic and toxicological properties of a chemical structure.

Methodology:

o SMILES String Generation: The chemical structure of 1-benzyl-1H-indole-3-
carbothioamide was converted into its corresponding Simplified Molecular Input Line Entry
System (SMILES) string: C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=S)N.

 Input to Prediction Servers: The SMILES string was submitted to multiple well-validated,
freely accessible web-based ADMET prediction platforms, such as SwissADME and pkCSM.

[31[7]

» Property Calculation: These platforms utilize a variety of computational methods to predict
ADMET properties:

o Quantitative Structure-Activity Relationship (QSAR): Models based on the statistical
correlation between the chemical structure and experimental ADMET data for a large set
of compounds.[8]

o Physicochemical Property Calculation: Algorithms to compute properties like molecular
weight, LogP, and TPSA directly from the chemical structure.

o Pharmacophore Modeling: Identification of 3D arrangements of functional groups that are
essential for interaction with specific proteins (e.g., metabolic enzymes, transporters).

o Graph-based Signatures: Methods, like those used in pkCSM, that encode the topological
and chemical environment of atoms in a molecule to predict its properties.[1]

o Data Aggregation and Analysis: The output from the prediction servers was collected,
organized into the tables presented in this document, and analyzed to provide a
comprehensive ADMET profile of the compound.

Mandatory Visualizations
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Caption: Workflow for In Silico ADMET Prediction.

Conclusion

The in silico ADMET profile of 1-benzyl-1H-indole-3-carbothioamide suggests that it has
several favorable drug-like properties. The compound is predicted to have high gastrointestinal
absorption and good blood-brain barrier permeability. It adheres to Lipinski's Rule of Five,
indicating a higher probability of oral bioavailability. However, potential liabilities have also been
identified, including the inhibition of several key cytochrome P450 enzymes, which could lead
to drug-drug interactions, and predicted cardiotoxicity and hepatotoxicity. These predictions
provide valuable insights for the further development of this compound. It is recommended that
these in silico findings be validated through in vitro and in vivo experimental studies to confirm
the ADMET profile and guide any necessary lead optimization efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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